

Application Notes and Protocols for the Photoreduction of Benzophenone to Benzopinacol

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Compound of Interest

Compound Name: *Benzophenone*

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This document provides detailed protocols and application notes for the photochemical synthesis of benzopinacol from **benzophenone**. This reaction is a classic example of a photochemical process involving a triplet-state radical mechanism and is relevant for understanding light-induced chemical transformations.

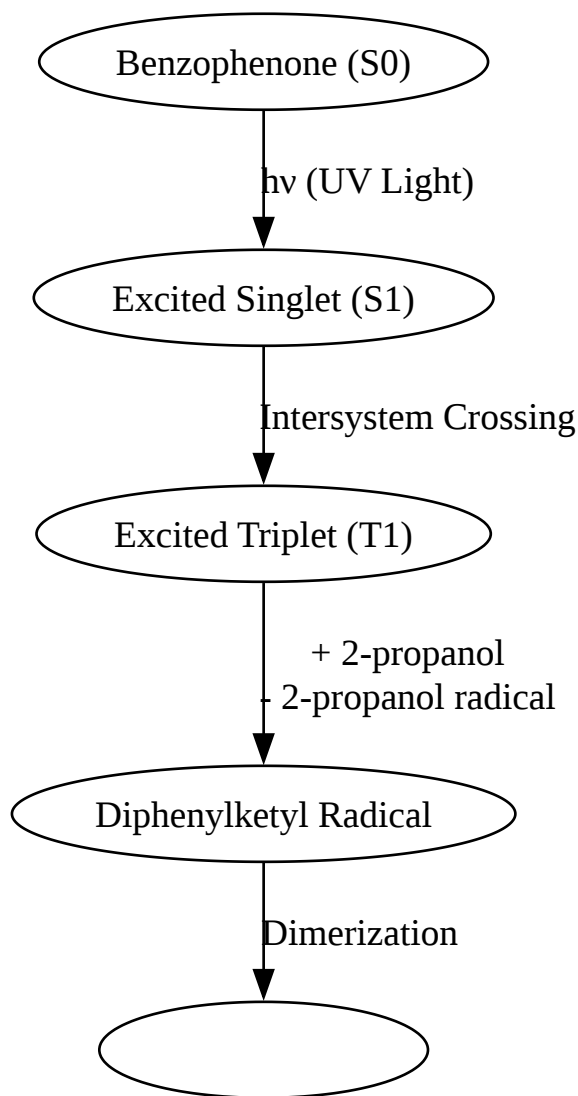
Introduction

The photoreduction of **benzophenone** to benzopinacol is a bimolecular photochemical reaction that proceeds via the excitation of **benzophenone** to its triplet state.^[1] This excited state abstracts a hydrogen atom from a suitable donor, typically a secondary alcohol like 2-propanol, to form a diphenylketyl radical.^[2] Dimerization of two of these radicals yields benzopinacol.^[1] ^[2] This process is an efficient way to form a carbon-carbon bond and has applications in organic synthesis and as a model system for studying photochemical reactions.

Reaction Mechanism

The reaction is initiated by the absorption of ultraviolet (UV) light by **benzophenone**, which promotes an electron from a non-bonding n orbital to an antibonding π^* orbital ($n \rightarrow \pi^*$ transition), initially forming an excited singlet state (S1).^[3] This singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T1), which exists as a diradical.^{[2][3]} The

triplet **benzophenone** then abstracts a hydrogen atom from the hydrogen donor (e.g., 2-propanol), generating the diphenylketyl radical and a radical from the donor.[1][2] Finally, two diphenylketyl radicals couple to form the stable benzopinacol product.[1]



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Caption: Reaction mechanism for the photoreduction of **benzophenone**.

Quantitative Data Summary

The following table summarizes typical quantitative data for the photoreduction of **benzophenone** to benzopinacol. Yields can vary based on the light source, reaction time, and scale of the experiment.

Parameter	Value	Reference
Typical Yield	93-95%	[4]
Melting Point of Benzopinacol	188-190 °C	[4]
Molar Mass of Benzophenone	182.21 g/mol	[3]
Molar Mass of Benzopinacol	366.44 g/mol	[3]
Quantum Yield (in 2-propanol)	~0.92 - 0.99	[5]

Experimental Protocols

Two common protocols are provided below, one utilizing natural sunlight and another a UV lamp.

Protocol 1: Photoreduction using Sunlight

This is a green chemistry approach that utilizes readily available sunlight as the UV source.[2]

Materials:

- **Benzophenone** (2.0 g)[1][2]
- 2-Propanol (approximately 10-15 mL)[1][2]
- Glacial Acetic Acid (1 drop)[1][2]
- 20 mL vial or test tube with a secure cap[1][2]
- Warm water bath[1][2]
- Parafilm[1]

Procedure:

- Weigh 2.0 g of **benzophenone** and place it into a 20 mL vial.[1]
- Add approximately 10 mL of 2-propanol to the vial.[1]

- Gently warm the mixture in a warm water bath until all the **benzophenone** has dissolved.[\[1\]](#)
- Add one drop of glacial acetic acid to the solution.[\[1\]](#)[\[2\]](#)
- Fill the vial with 2-propanol until the liquid is in the neck of the vial to minimize the air bubble when inverted.[\[1\]](#)
- Securely cap the vial and wrap the cap with Parafilm to prevent leakage.[\[1\]](#)
- Invert the vial several times to ensure the solution is well-mixed.[\[1\]](#)
- Place the vial in a location where it will receive direct sunlight for several days (e.g., a windowsill).[\[1\]](#)[\[2\]](#)
- Crystals of benzopinacol will form over time. The reaction may take several days to a week depending on the intensity of the sunlight.[\[4\]](#)
- Once a significant amount of crystalline product has formed, cool the vial in an ice bath.
- Collect the crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and allow them to air dry on a watch glass.[\[4\]](#)
- Determine the mass and melting point of the dried product.[\[1\]](#)

Protocol 2: Photoreduction using a UV Lamp

This protocol is suitable for a more controlled laboratory setting.

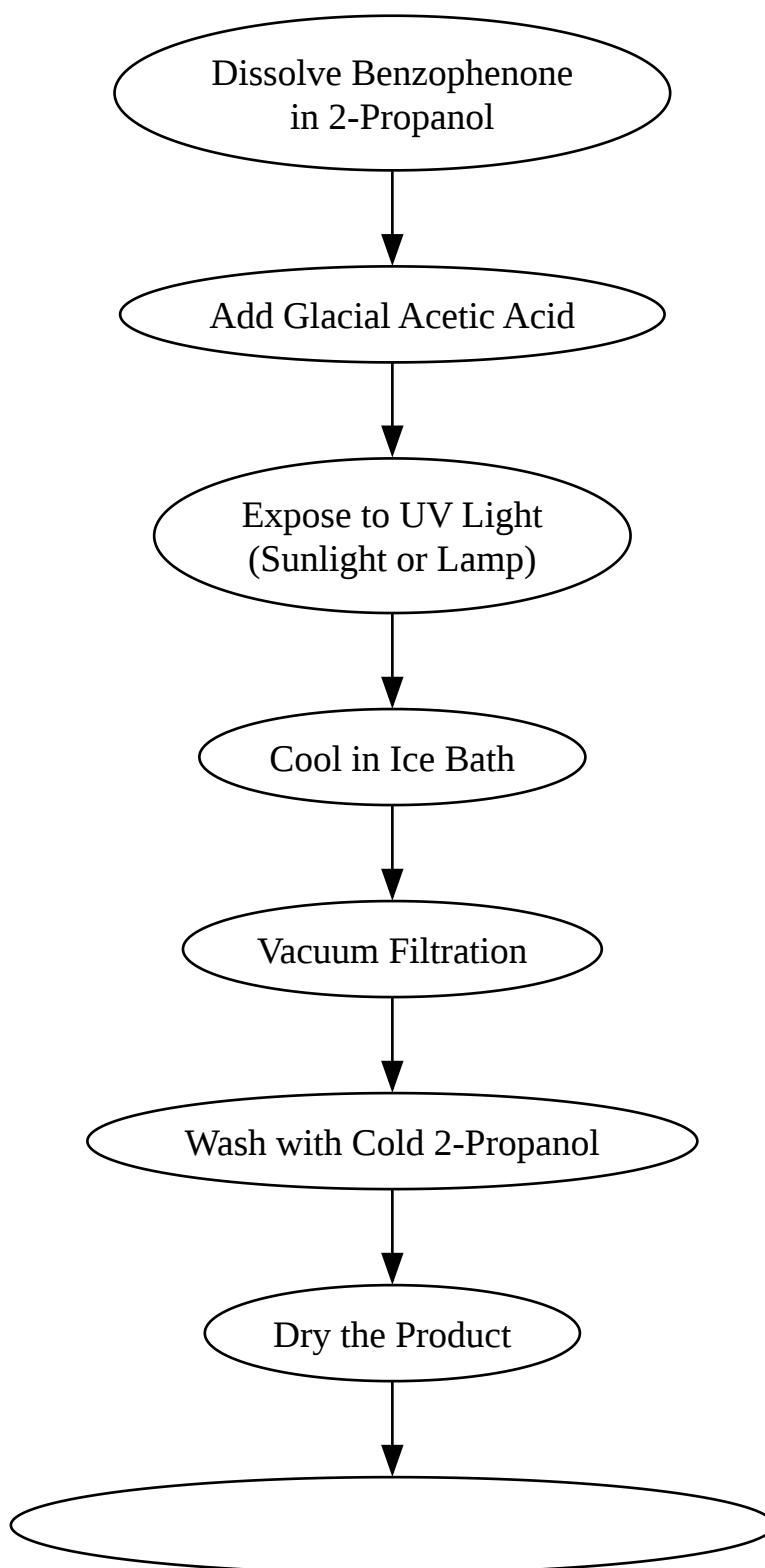
Materials:

- **Benzophenone** (6.0 g)[\[6\]](#)
- 2-Propanol (30 mL)[\[6\]](#)
- Glacial Acetic Acid (1 drop)[\[6\]](#)
- 125 mL Erlenmeyer flask with a cork stopper[\[6\]](#)
- UV lamp (e.g., mercury vapor lamp)

- Ice bath[6]
- Vacuum filtration apparatus

Procedure:

- Dissolve 6.0 g of **benzophenone** in 30 mL of 2-propanol in a 125 mL Erlenmeyer flask. Gentle warming may be necessary.[6]
- Add one drop of glacial acetic acid.[6]
- Stopper the flask tightly with a cork.[6]
- Place the flask under a UV lamp for at least 24 hours.[6]
- After irradiation, cool the flask in an ice bath for 10 minutes.[6]
- Collect the solid product by vacuum filtration.[6]
- Wash the crystals with a small amount of cold 2-propanol and allow them to dry.
- Weigh the product and determine its melting point.



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Caption: Experimental workflow for benzopinacol synthesis.

Characterization

The product, benzopinacol, can be characterized by its melting point and spectroscopic methods.

- **Melting Point:** The reported melting point of benzopinacol is in the range of 188-190 °C.[4]
- **Infrared (IR) Spectroscopy:** The IR spectrum of benzopinacol will show the disappearance of the carbonyl (C=O) stretch from **benzophenone** (around 1720 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3400-3650 cm⁻¹).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹H NMR spectrum of benzopinacol will show a singlet for the hydroxyl protons around δ 3.0 ppm and multiplets for the aromatic protons in the region of δ 7.0-7.5 ppm.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- 2-Propanol is flammable; avoid open flames.
- Glacial acetic acid is corrosive; handle with care.
- When using a UV lamp, avoid direct exposure to the eyes and skin.

These protocols and notes provide a comprehensive guide for the successful synthesis and characterization of benzopinacol via the photoreduction of **benzophenone**.

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